Indolene50
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Indolene50 can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the reduction of indole derivatives, intramolecular Diels–Alder synthesis, and catalytic synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Indolene50 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.
Substitution: This compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler indole compounds .
Scientific Research Applications
Indolene50 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in biological signaling and interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the fragrance industry to enhance the scent profile of various products .
Mechanism of Action
The mechanism of action of Indolene50 involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler compound with a similar structure, used in various applications including fragrance and pharmaceuticals
Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug.
Vinblastine: A complex indole alkaloid used as an anticancer agent.
Uniqueness of Indolene50
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to enhance the jasmine character in fragrances sets it apart from other indole derivatives .
Properties
CAS No. |
471243-86-4 |
---|---|
Molecular Formula |
C32H47F5O3S |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26-,27+,28+,29-,30+,41?/m1/s1 |
InChI Key |
VWUXBMIQPBEWFH-IOMDSJNNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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